Ethyl 2-formamido-3-(pyridin-2-yl)prop-2-enoate
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Overview
Description
Ethyl 2-formamido-3-(pyridin-2-yl)prop-2-enoate is a chemical compound with the molecular formula C11H12N2O3.
Preparation Methods
The synthesis of Ethyl 2-formamido-3-(pyridin-2-yl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with formamide and 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-formamido-3-(pyridin-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 2-formamido-3-(pyridin-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-formamido-3-(pyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-formamido-3-(pyridin-2-yl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: This compound has a cyano group instead of a formamido group and exhibits different chemical reactivity and biological activities.
Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate:
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: This compound has a fluorophenyl group, which imparts unique chemical and biological characteristics.
Properties
CAS No. |
572923-92-3 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 2-formamido-3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)10(13-8-14)7-9-5-3-4-6-12-9/h3-8H,2H2,1H3,(H,13,14) |
InChI Key |
JDPXCNSULFRSNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)NC=O |
Origin of Product |
United States |
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